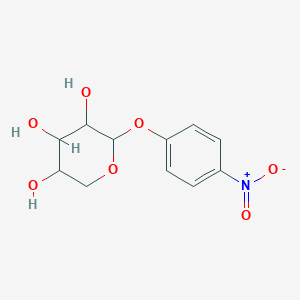

4-Nitrophenyl beta-D-xyloside

Description

Overview of 4-Nitrophenyl beta-D-xyloside as a Research Tool

This compound (PNPX) is a synthetic compound that serves as a valuable molecular tool in a variety of biochemical applications. biologists.com It is primarily recognized as a chromogenic substrate for the enzyme β-xylosidase. nih.govresearchgate.net In its intact form, this compound is a colorless, water-soluble crystalline solid. nih.gov However, when acted upon by β-xylosidase, the glycosidic bond linking the xylose sugar to the 4-nitrophenyl group is cleaved. This enzymatic hydrolysis releases 4-nitrophenol (B140041) (also referred to as p-nitrophenol or PNP), a compound that is yellow in color. researchgate.netchemsynlab.com

The intensity of the yellow color, which can be quantified by measuring its absorbance of light at a specific wavelength (typically around 400-405 nm), is directly proportional to the amount of 4-nitrophenol released. researchgate.netchemsynlab.com This principle forms the basis of a simple and effective colorimetric assay for measuring the activity of β-xylosidase. sigmaaldrich.com The sensitivity and stability of PNPX make it a widely used substrate for this purpose. chemsynlab.com

Beyond its primary use with β-xylosidase, this compound has also been employed in the study of other enzymes, such as α-L-arabinofuranosidase. nih.gov Its application has extended into microbiology for the detection of pathogenic bacteria and viruses, and it has been utilized in research related to cellulose (B213188) degradation and the potential for biofuel production. nih.gov

Table 1: Properties of this compound

| Property | Value |

| Synonyms | p-Nitrophenyl β-D-xylopyranoside, PNPX |

| Chemical Formula | C₁₁H₁₃NO₇ |

| Molecular Weight | 271.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Enzyme Substrate | β-D-Xylosidase |

| Detection Method | Colorimetric (yellow product) |

| Signal Product | 4-nitrophenol (soluble) |

Historical Context of its Application in Biochemical Studies

The application of this compound and similar β-D-xylosides as tools in biochemical research dates back to the early 1970s. Seminal studies published by Okayama et al. in 1973 and Schwartz et al. in 1974 were instrumental in establishing the utility of these compounds. nih.govoup.compnas.org These researchers demonstrated that β-D-xylosides could act as artificial initiators for the synthesis of glycosaminoglycan (GAG) chains in living cells and tissues. biologists.comoup.com

Normally, the synthesis of proteoglycans—large molecules consisting of a core protein with one or more attached GAG chains—is initiated by the transfer of a xylose molecule to a serine residue on the core protein. wikipedia.org The groundbreaking discovery was that exogenous β-D-xylosides, like this compound, could bypass the need for this core protein and directly prime the elongation of GAG chains. wikipedia.orgbiologists.com This results in the synthesis and secretion of free GAG chains, unattached to a protein core, and a concurrent inhibition of the synthesis of normal proteoglycans. oup.comrupress.org

This ability to uncouple GAG synthesis from protein synthesis provided a powerful new method to investigate the biological functions of proteoglycans and the regulation of their biosynthesis. biologists.compnas.org Early studies using this tool were conducted on various biological systems, including embryonic chick cartilage and cultured cells, laying the groundwork for decades of subsequent research. nih.govpnas.org

Significance in Advancing Glycobiology and Enzyme Research

The introduction of this compound and other xylosides has had a significant impact on the fields of glycobiology and enzyme research. By providing a means to selectively perturb proteoglycan synthesis, these compounds have enabled scientists to explore the critical roles of proteoglycans in a wide array of cellular processes. biologists.combiologists.com Research employing this tool has shed light on the involvement of proteoglycans in cell adhesion, migration, proliferation, and tissue morphogenesis. biologists.com For instance, studies have used β-D-xylosides to investigate the role of dermatan sulfate (B86663) proteoglycans in the organization of the corneal stroma. biologists.com

In the realm of enzymology, this compound and its derivatives are invaluable for characterizing and differentiating glycoside hydrolase enzymes. researchgate.net For example, significant differences in the kinetic parameters (Kₘ values) of GH10 and GH11 families of xylanases towards 4-nitrophenyl-β-1,4-D-xylobioside (a derivative of PNPX) allow for the selective quantification of these enzymes in mixtures. researchgate.net This substrate has also proven useful as an ideal tool for studying the interactions between endo-β-1,4-xylanases and their inhibitors. researchgate.net

The ability to easily and reliably assay for β-xylosidase activity using this compound has facilitated the screening for novel enzymes from various sources and the study of their catalytic mechanisms. chemsynlab.com Furthermore, the compound's use has expanded to explore the potential of enzymes in industrial applications, such as the bioconversion of lignocellulosic biomass. nih.gov While it is a powerful tool, it is also important to note that the aglycone (4-nitrophenol) released upon hydrolysis can have its own metabolic effects, which may need to be considered when interpreting results from cellular studies. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJYKRYCCUGBBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001-96-9 | |

| Record name | MLS003171270 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis and Derivatization for Research Applications

Established Synthetic Pathways for 4-Nitrophenyl beta-D-xyloside

The creation of this compound is well-documented, with methods ranging from traditional multi-step chemical synthesis to modern enzymatic approaches that offer high specificity.

The chemical synthesis of this compound can be achieved through a multi-step process starting from D-xylose and 4-nitrophenol (B140041). chemsynlab.com This pathway involves a series of protection and deprotection steps to ensure the correct stereochemistry and regioselectivity of the final product. A general synthetic route is outlined below:

Protection of Hydroxyl Groups: The hydroxyl groups of xylose are first protected to prevent unwanted side reactions. This is often accomplished using reagents like tert-butyldimethylsilyl (TBS) chloride. chemsynlab.com

Selective Deprotection: A specific hydroxyl group, typically at the C-2 position, is selectively deprotected. chemsynlab.com

Glycosylation: The protected xylose derivative is then reacted with 4-nitrophenol in the presence of an acid catalyst, such as trifluoroacetic acid, to form the glycosidic bond. chemsynlab.com

Deprotection: Finally, the remaining protecting groups are removed to yield the target compound, this compound.

This method, while effective, requires multiple steps and purification processes.

Table 1: Overview of Multi-step Chemical Synthesis

| Step | Description | Common Reagents |

|---|---|---|

| 1 | Protection of xylose hydroxyl groups | tert-butyldimethylsilyl (TBS) chloride |

| 2 | Selective deprotection of a hydroxyl group | Acetic anhydride |

| 3 | Glycosidic bond formation with 4-nitrophenol | Trifluoroacetic acid |

Enzymatic methods provide an alternative to chemical synthesis, often with higher specificity and milder reaction conditions. Beta-xylosidases, which naturally cleave xylose residues, can be used in reverse to synthesize glycosides through transglycosylation reactions. researchgate.netnih.gov These enzymes can catalyze the transfer of a xylosyl residue from a donor, like pNPX, to an acceptor molecule. researchgate.netnih.gov

A notable enzymatic approach for creating analogues is the self-transfer reaction, where pNPX acts as both the xylosyl donor and acceptor. This has been used to synthesize 4-nitrophenyl β-1,4-D-xylobioside (NPX₂), a chromogenic substrate for endoxylanases. researchgate.netnih.gov In this process, β-xylosidases from sources like Aureobasidium pullulans and Aspergillus niger catalyze the transfer of a xylose unit from one pNPX molecule to the C4-hydroxyl group of another. researchgate.netnih.gov This reaction predominantly forms the β-1,4-glycosidic linkage, with research showing that the highest yield (19.4%) for NPX₂ was achieved at a pH of 5.5. researchgate.netnih.gov

Auto-condensation is a specific type of self-transfer reaction. Research has demonstrated that the auto-condensation of p-nitrophenyl-β-D-xylopyranoside can exclusively lead to the formation of a β-(1→4) linked disaccharide, with a reported yield of 24%. researchgate.net However, the regioselectivity of this reaction can be highly dependent on the enzyme used. For instance, a GH 39 β-d-xylosidase from Bacillus halodurans was found to have poor regioselectivity in the autocondensation of pNPX, resulting in a mixture of products with β-1,2, β-1,3, and β-1,4 linkages. researchgate.net This highlights the importance of enzyme selection in directing the synthesis towards a specific glycosidic linkage.

Table 2: Comparison of Enzymatic Synthesis Findings

| Enzyme Source | Reaction Type | Substrate | Primary Product | Key Finding |

|---|---|---|---|---|

| Aureobasidium pullulans / Aspergillus niger | Self-transfer | This compound | 4-nitrophenyl β-1,4-D-xylobioside | Forms predominantly β-1,4-xylobiose with small amounts of β-1,3-xylobiose. researchgate.netnih.gov |

| Penicillium wortmanni | Dismutation | Aryl β-D-xylopyranoside | Disaccharides | The enzyme–glycosyl complex intermediate allows for the binding of an acceptor before hydrolysis occurs. researchgate.netnih.gov |

Enzymatic Synthesis Approaches for Analogues

Derivatization Strategies for Modified Aglycones

The aglycone portion (the 4-nitrophenyl group) of pNPX can be modified to alter the compound's properties and biological activity. These derivatization strategies are particularly important for developing research tools with enhanced specificity or improved priming efficiency for glycosaminoglycan (GAG) biosynthesis.

Xylosides with hydrophobic aglycones can act as primers for the biosynthesis of GAG chains by competing with the natural core proteins for the attention of glycosyltransferases in the Golgi apparatus. nih.govunsed.org The structure of the aglycone is a critical determinant of the priming activity and the composition of the resulting GAG chains. nih.gov

Modifying the aglycone can enhance the molecule's ability to act as a substrate for key enzymes in the GAG synthesis pathway, such as β-1,4-galactosyltransferase 7 (β4GalT7). csic.esresearchgate.net For example, xylopyranoside derivatives designed to mimic the natural xylose-serine linkage of the protein core have shown significantly higher catalytic efficiency with β4GalT7. csic.es Other modifications, such as replacing the glycosidic oxygen with a more stable sulfur atom (S-glycosides), have also produced effective substrates. csic.es

Furthermore, conjugating the xyloside to peptides, such as the RGD motif which targets integrins, has been explored to direct the GAG priming activity to specific cell types, like endothelial and cancer cells. nih.govresearchgate.net Studies have shown that a linear RGD-conjugated xyloside could induce GAG synthesis in these cells, whereas a cyclic RGD-conjugated version was unable to, demonstrating that the specific conformation of the aglycone is crucial for its priming efficiency. nih.gov The amino acid residue itself in β-xylosides has also been shown to strongly influence their ability to prime GAG chains. nih.govacs.org

Table 3: Examples of Aglycone Modifications and Their Effects

| Aglycone Modification | Example Derivative | Effect on Priming/Specificity |

|---|---|---|

| Naphthyl Group | 2-(6-hydroxynaphthyl) β-D-xylopyranoside | Selectively inhibits the proliferation of tumor-derived cells. csic.esresearchgate.net |

| Peptide Conjugation (Linear) | Linear RGD-xyloside | Induced GAG chain synthesis in endothelial and cancer cells. nih.gov |

| Peptide Conjugation (Cyclic) | Cyclic RGD-xyloside | Unable to prime GAG chains in endothelial or cancer cells. nih.gov |

| Serine Linkage Mimic | Xylopyranosyl-serine derivative | Showed the highest catalytic efficiency as a substrate for β-1,4-GalT 7. csic.es |

Synthesis of Xylosides with Fused Aromatic Rings for Heparan Sulfate (B86663) Priming

The synthesis of glycosaminoglycan (GAG) chains can be initiated by exogenous β-D-xylopyranosides that feature a hydrophobic aglycone. nih.govresearchgate.net These compounds can permeate cell membranes and act as artificial acceptors for the enzymes that build GAG chains, a process known as priming. nih.govresearchgate.net While most xylosides predominantly prime the synthesis of chondroitin (B13769445) sulfate/dermatan sulfate (CS/DS), those with aglycones containing two fused aromatic rings, such as a naphthyl group, have been found to be particularly effective at priming heparan sulfate (HS) synthesis. nih.govresearchgate.net

The hydrophobicity of the aglycone is a key factor, and compounds like 2-naphthol-β-D-xyloside can efficiently prime heparan sulfate at low concentrations. researchgate.netscielo.br The synthesis of these molecules is a critical area of research for creating selective primers. For instance, a synthetic pathway toward an aromatic dixyloside, 2-naphthyl α-D-xylopyranoside-(1-4)-1-O-α-D-xylopyranoside, has been explored to investigate GAG priming. lu.se

In this context, this compound (pNP-Xyl) serves as a vital tool. It is often used as an acceptor substrate in assays for galactosyltransferases, such as β-1,4-GalT 7, which are key enzymes in the GAG synthesis linkage region. csic.es By comparing the priming efficiency of xylosides with different aglycones (e.g., nitrophenyl isomers versus naphthyl derivatives), researchers can elucidate the structural requirements for selectively initiating HS or CS synthesis. scielo.br Studies have shown that while p-nitrophenyl-β-D-xyloside stimulates GAG synthesis, other derivatives like o-nitrophenyl-β-D-xyloside can be even more potent acceptors for HS synthesis. scielo.br

Preparation of Acetylated Derivatives

Acetylated derivatives of this compound are synthesized for various applications, including kinetic studies of enzymes and acetyl group migration analysis. A common method for this preparation is through enzyme catalysis.

Lipase PS-30 has been successfully used to prepare di-O-acetates and mono-O-acetates of 4-nitrophenyl beta-D-xylopyranoside. nih.gov The regioselectivity of this di-O-acetylation and the yield of monoacetates are influenced by the polarity of the organic solvent and the reaction time. nih.gov This enzymatic approach allows for the targeted synthesis of specific acetylated isomers. nih.govmoleculardepot.com

Chemical synthesis provides another route to acetylated derivatives. A short and highly selective route has been developed to synthesize compounds such as 4-nitrophenyl β-xylobioside. ubc.ca This method involves the selective 4-O-triethylsilylation of β-d-xylopyranosides using dibutyltin (B87310) oxide and triethylsilyl chloride, followed by 2,3-di-O-acetylation. Subsequent desilylation under acidic conditions yields the 4-unprotected xylosides, which can then be further glycosylated. ubc.caresearchgate.net

The table below summarizes some of the acetylated derivatives that have been prepared for research purposes.

| Derivative Name | Precursor Compound | Key Reagents/Method | Reference |

| Di-O-acetates of 4-nitrophenyl beta-D-xylopyranoside | 4-Nitrophenyl beta-D-xylopyranoside | Lipase PS-30 | nih.gov |

| Mono-O-acetates of 4-nitrophenyl beta-D-xylopyranoside | 4-Nitrophenyl beta-D-xylopyranoside | Lipase PS-30 | nih.gov |

| 2,3-di-O-acetyl-β-d-xylopyranosides | β-d-Xylopyranosides | Dibutyltin oxide, triethylsilyl chloride | ubc.ca |

| Benzyl 2,3,2′,3′,4′-penta-O-acetyl-β-xylobioside | Benzyl β-d-Xylopyranoside | Multi-step chemical synthesis | ubc.ca |

Characterization Techniques for Synthetic and Derivatized Compounds

A suite of spectroscopic techniques is essential for the structural elucidation and confirmation of this compound and its synthetic derivatives.

Spectroscopic Methods (NMR, IR, UV-Vis, Mass Spectrometry)

These methods provide detailed information about the molecular structure, functional groups, and purity of the synthesized compounds. chemsynlab.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for characterizing this compound and its derivatives. chemsynlab.comnih.gov ¹H NMR provides information on the proton environment, including the anomeric proton's configuration, which confirms the β-linkage. Two-dimensional NMR techniques are used to resolve complex structures, as demonstrated in the analysis of related xyloside derivatives. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov For this compound, characteristic absorption bands for hydroxyl (-OH), nitro (-NO₂), and aromatic (C=C) groups can be observed. tandfonline.com

UV-Vis Spectroscopy : This technique is widely used as an analytical method, particularly for assaying β-xylosidase activity. chemsynlab.com this compound is a chromogenic substrate; upon enzymatic hydrolysis, it releases 4-nitrophenol, a yellow-colored compound. caymanchem.com The rate of enzyme activity can be quantified by measuring the increase in absorbance at approximately 400-405 nm. chemsynlab.comcaymanchem.com

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. chemsynlab.com Techniques such as Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) have been employed. nih.govtandfonline.com For more complex structures like xyloside-primed GAGs, Liquid Chromatography coupled with tandem mass spectrometry (LC–MS/MS) is a powerful tool for detailed structural characterization, allowing for the identification of disaccharide composition and sulfation patterns. nih.gov

The table below summarizes the key applications of these spectroscopic methods in the analysis of this compound.

| Spectroscopic Technique | Application | Key Findings/Observations | Reference(s) |

| NMR | Structural Elucidation | Confirms proton/carbon skeleton and stereochemistry (e.g., β-anomer). | chemsynlab.comnih.govnih.gov |

| IR | Functional Group Identification | Detects -OH, -NO₂, aromatic C-H, and C-O stretches. | nih.govtandfonline.com |

| UV-Vis | Quantitative Analysis | Measures released 4-nitrophenol at ~405 nm for enzyme assays. | csic.eschemsynlab.comcaymanchem.com |

| Mass Spectrometry | Molecular Weight & Structure | Confirms molecular mass and provides fragmentation data for structural analysis. | nih.govnih.gov |

Enzymatic Assay Methodologies and Kinetic Analysis

4-Nitrophenyl beta-D-xyloside as a Chromogenic Substrate for Beta-Xylosidase

This compound serves as an artificial substrate that mimics the natural substrates of β-xylosidase. chemsynlab.com β-xylosidases are enzymes that hydrolyze xylobiose and short xylooligosaccharides by cleaving xylose units from the non-reducing end. scielo.brresearchgate.net The enzymatic cleavage of pNPX by β-xylosidase yields two products: a xylose molecule and a 4-nitrophenol (B140041) (p-nitrophenol) molecule. chemsynlab.comcaymanchem.com While the substrate itself is colorless, the liberated p-nitrophenol imparts a yellow color, providing a visual and quantifiable measure of enzyme activity. chemsynlab.com

The fundamental principle behind the use of pNPX in β-xylosidase assays is the color change that accompanies its hydrolysis. chemsynlab.comcaymanchem.com The release of p-nitrophenol results in a yellow-colored solution, the intensity of which is directly proportional to the amount of product formed and, consequently, to the activity of the β-xylosidase enzyme. chemsynlab.com This colorimetric change allows for a simple and rapid qualitative assessment of enzyme presence and activity. The reaction is typically stopped by the addition of a basic solution, such as sodium carbonate, which enhances the yellow color of the p-nitrophenolate ion formed under alkaline conditions. nih.govnih.govmdpi.com

For quantitative analysis, the amount of released p-nitrophenol is measured using a spectrophotometer. The absorbance of the yellow solution is typically measured at a specific wavelength, most commonly between 400 nm and 410 nm. chemsynlab.commdpi.comnih.gov Some studies also report quantification at 405 nm. caymanchem.comnih.gov By using a standard curve prepared with known concentrations of p-nitrophenol, the absorbance values can be converted into the precise amount of product released over a specific time period. nih.gov This allows for the determination of key enzymatic kinetic parameters.

| Parameter | Description | Typical Wavelength (nm) |

| Enzyme Activity | The rate at which the enzyme converts the substrate into product. | 400-410 chemsynlab.commdpi.comnih.gov |

| Kinetic Constants (Km, Vmax) | Parameters that describe the enzyme's affinity for the substrate and its maximum reaction rate. | 405, 410 caymanchem.comnih.govnih.govmdpi.com |

This table summarizes the common spectrophotometric applications of pNPX in β-xylosidase assays.

For instance, the kinetic parameters for a novel β-xylosidase (XylC) from Thermoanaerobacterium saccharolyticum were determined using pNPX, revealing a Km of 28 mM and a Vmax of 276 U/mg. nih.gov Similarly, a β-xylosidase from a rice variety, OsXyl1, exhibited a Km of 0.65 ± 0.03 mM for pNPX. nih.gov

Applications in Glycosidase Activity Profiling

The utility of this compound extends beyond the simple detection of β-xylosidase. It is a valuable tool for broader glycosidase activity profiling, enabling researchers to investigate enzyme activity in complex biological systems and to screen for molecules that modulate enzyme function.

pNPX is frequently employed to measure β-xylosidase activity in a wide array of biological samples. This includes crude enzyme preparations, cell lysates, and environmental samples. nih.govnih.govnih.gov For example, it has been used to quantify β-xylosidase activity in fungi to assess their potential for biomass degradation and in yeast to understand xylan (B1165943) deconstruction strategies. scielo.brasm.org The substrate's sensitivity allows for the detection of even low levels of enzyme activity, making it suitable for screening microorganisms for xylanolytic potential. scielo.br

The straightforward nature of the pNPX-based assay makes it an ideal method for high-throughput screening of potential β-xylosidase inhibitors. chemsynlab.com By measuring the reduction in the rate of p-nitrophenol release in the presence of a test compound, researchers can quickly identify molecules that inhibit enzyme activity. This is crucial for understanding the enzyme's mechanism and for developing specific inhibitors. For example, the inhibitory effect of xylose on a β-xylosidase from Corynebacterium alkanolyticum was quantified using pNPX, determining the inhibition constant (Ki). asm.org

While β-xylosidases act on small xylo-oligosaccharides, endo-xylanases cleave internal bonds within the larger xylan polymer. researchgate.netmdpi.com Although pNPX is primarily a substrate for β-xylosidase, its derivatives can be used to differentiate between these two activities. For instance, 4-nitrophenyl β-D-xylobioside, synthesized from pNPX, has been used as a chromogenic substrate to specifically assay and differentiate endo-xylanases. researchgate.netmoleculardepot.com Some studies have noted that certain enzymes may exhibit both β-xylosidase and xylanase activity, and pNPX can be used in conjunction with xylan substrates to characterize such multifunctional enzymes. mdpi.com For example, a novel β-xylosidase, XYL4, was found to have both β-xylosidase activity on pNPX and hydrolytic activity on various xylans. mdpi.com

Investigation of Other Glycosidases (e.g., Alpha-L-Fucosidase, Alpha-L-Arabinofuranosidase)

While 4-Nitrophenyl β-D-xyloside (pNPX) is the canonical substrate for β-xylosidase, it also serves a critical role in determining the substrate specificity of other glycoside hydrolases. chemsynlab.com Its use allows researchers to confirm that the activity they are observing is not due to contaminating β-xylosidase activity or enzymatic promiscuity.

In the characterization of α-L-arabinofuranosidases, pNPX is frequently used as a negative control substrate. For instance, the purified α-L-arabinofuranosidase (ArfI) from the bacterium Cytophaga xylanolytica showed no hydrolytic activity towards pNPX, confirming its high specificity for α-L-arabinofuranoside linkages. nih.gov Similarly, an α-L-arabinofuranosidase from Aureobasidium pullulans demonstrated only minimal activity (3.1%) on pNPX compared to its preferred substrate, p-nitrophenyl α-L-arabinofuranoside. asm.org This type of differential assay is fundamental for classifying a new enzyme and ensuring its designated activity is accurate.

Likewise, when studying α-L-fucosidases, pNPX is employed to rule out cross-reactivity. Assays for purified α-L-fucosidase often include a panel of p-nitrophenyl glycosides, including pNPX, to verify that no detectable β-xylosidase activity is present in the purified enzyme preparation. takara.co.kr The lack of significant 4-nitrophenol release from pNPX in these assays validates the purity and specific activity of the α-L-fucosidase under investigation. chemsynlab.comtakara.co.kr

Kinetic Studies of Enzyme-Substrate Interactions

Kinetic studies involving 4-Nitrophenyl β-D-xyloside are pivotal for understanding the catalytic behavior of β-xylosidases. These analyses provide quantitative measures of enzyme efficiency, affinity, and the influence of environmental factors on catalysis.

Determination of Kinetic Parameters (K_m, k_cat)

The Michaelis-Menten constant (K_m) and the catalytic constant (k_cat) are key parameters that define an enzyme's interaction with its substrate. The K_m value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the affinity of the enzyme for the substrate. The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.

Using pNPX as the substrate, researchers have determined these parameters for β-xylosidases from a wide array of organisms. These values can vary significantly depending on the enzyme source and experimental conditions. For example, the recombinant β-xylosidase (rBxTW1) from Talaromyces funiculosus displayed a K_m of 0.20 mM and a k_cat of 69.3 s⁻¹. csic.es In contrast, the β-xylosidase XylC from Thermoanaerobacterium saccharolyticum showed a much higher K_m of 28 mM, indicating a lower affinity for pNPX. asm.orgnih.gov

The following table summarizes the kinetic parameters for the hydrolysis of 4-Nitrophenyl β-D-xyloside by various β-xylosidases.

| Enzyme Source (Organism) | K_m (mM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|

| Aspergillus oryzae (recombinant) | 1.0 | 250 (μmol min⁻¹ mg⁻¹) | researchgate.net |

| Talaromyces funiculosus (rBxTW1) | 0.20 | 69.3 | csic.es |

| Thermoanaerobacterium saccharolyticum (XylC) | 28.0 | 189,292 (min⁻¹) | asm.org |

| Selenomonas ruminantium | k_cat/K_m governed by pKa values of 5.0 and 7.0 | nih.gov |

Analysis of pH Dependence on Enzyme Activity

The activity of β-xylosidases is highly dependent on pH, as the ionization state of key amino acid residues in the active site directly influences substrate binding and catalysis. Studies on the pH dependence of kinetic parameters for the hydrolysis of pNPX reveal crucial information about the catalytic mechanism.

For the β-xylosidase from Trichoderma reesei, the pH profile of V_max/K_m (a measure of catalytic efficiency) showed that a group with a pK value of 3.20 must be unprotonated (acting as a nucleophile) and a group with a pK value of 5.20 must be protonated (acting as a general acid/base catalyst) for optimal activity. nih.gov These pK values, along with their ionization enthalpies, suggest that two carboxyl groups (likely aspartate or glutamate) are the essential catalytic residues. nih.gov

Similarly, the β-xylosidase from Aspergillus awamori displayed a classic bell-shaped pH dependence for k_cat/K_m when hydrolyzing pNPX, indicating the involvement of two ionizable groups in the active site with apparent pKa values of 2.2 and 6.4. nih.gov The pH profile for k_cat/K_m of the β-D-xylosidase from Selenomonas ruminantium is governed by pKa values of 5.0 and 7.0, which have been assigned to the catalytic residues Asp14 and Glu186, respectively. nih.gov

Investigation of Transglycosylation Reactions

Retaining β-xylosidases can catalyze not only hydrolysis but also transglycosylation reactions, where the xylosyl moiety from a donor substrate like pNPX is transferred to an acceptor molecule other than water. d-nb.info This reaction is a key feature of the double-displacement mechanism and competes directly with hydrolysis. researchgate.net

In these reactions, pNPX serves as an effective xylosyl donor. The enzyme first forms a covalent xylosyl-enzyme intermediate, releasing p-nitrophenol. This intermediate can then be attacked by a water molecule (hydrolysis) or by another nucleophilic acceptor (transglycosylation). csic.es Acceptors can include alcohols, leading to the synthesis of alkyl xylosides, or another sugar molecule. researchgate.netnih.gov For example, β-xylosidases from Aspergillus niger and Aureobasidium pullulans can use pNPX as both the donor and acceptor in a self-transfer reaction to synthesize 4-nitrophenyl β-D-xylobioside. researchgate.netnih.gov The ratio of transglycosylation to hydrolysis is often dependent on the concentration of the acceptor and the donor substrate; higher concentrations of pNPX can favor the formation of transglycosylation products. nih.govnih.gov

Elucidation of Enzymatic Hydrolysis Mechanisms (e.g., Double-Displacement)

Step 1: Glycosylation The reaction begins with the nucleophilic attack by a carboxylate group (e.g., from an aspartate or glutamate (B1630785) residue) in the enzyme's active site on the anomeric carbon (C1) of the xylose residue of pNPX. d-nb.info This attack is facilitated by a second acidic residue (the general acid/base catalyst) which protonates the glycosidic oxygen, promoting the departure of the 4-nitrophenol aglycone. csic.es This step results in the formation of a transient oxocarbenium ion-like transition state, which quickly resolves into a covalent glycosyl-enzyme intermediate, with the anomeric configuration now inverted relative to the substrate. libretexts.org

Cellular and Molecular Investigations Using 4 Nitrophenyl Beta D Xyloside

Modulation of Proteoglycan and Glycosaminoglycan Biosynthesis

4-Nitrophenyl beta-D-xyloside is a synthetic compound extensively utilized in cellular and molecular biology to investigate the biosynthesis of proteoglycans (PGs) and glycosaminoglycans (GAGs). Proteoglycans are complex macromolecules composed of a core protein to which one or more GAG chains are covalently attached. The synthesis of most GAG chains, such as chondroitin (B13769445) sulfate (B86663) and heparan sulfate, is initiated by the transfer of a xylose residue from UDP-xylose to a specific serine residue on the core protein. nih.govsigmaaldrich.com this compound, with its p-nitrophenyl aglycone group, mimics this natural xylosylated core protein primer. pnas.org

By readily diffusing across cell membranes, it serves as an artificial acceptor substrate for the galactosyltransferases involved in the elongation of the GAG linkage region. nih.gov This action effectively uncouples GAG chain synthesis from the synthesis of the endogenous core protein. nih.govpnas.org As a result, the compound initiates the synthesis of free GAG chains that are not attached to a protein core, while simultaneously competing with and inhibiting the glycosylation of natural core proteins. nih.govrupress.org This dual effect allows researchers to study the roles of PGs and GAGs in various biological processes, such as extracellular matrix formation and cell signaling. nih.govnih.gov

This compound acts as an exogenous primer, bypassing the initial enzymatic step of xylosylation of a core protein, thereby initiating the synthesis of free GAG chains. pnas.orgpnas.org This process circumvents the normal regulatory mechanisms that depend on the availability of core proteins. pnas.org Studies have shown that in the presence of this xyloside, cells can produce large quantities of GAG chains that are subsequently secreted into the culture medium. nih.govnih.gov This has been observed in various cell types, including chondrocytes, corneal endothelial cells, and mammary epithelial cells. nih.govnih.govnih.gov

A predominant effect of this compound across numerous cell types is the robust and preferential stimulation of chondroitin sulfate (CS) synthesis. nih.govnih.govnih.gov In primary cultures of mouse mammary epithelial cells, treatment with the xyloside led to a 10- to 20-fold increase in the synthesis and secretion of free CS chains. nih.gov Similarly, in rat serosal mast cells, the GAG chains initiated by the xyloside were predominantly chondroitin sulfate, even though these cells endogenously synthesize heparin proteoglycan. nih.gov This indicates that while the cells possess the enzymatic machinery for both, the xyloside acceptor preferentially supports the polymerization of chondroitin sulfate. nih.gov This phenomenon has also been documented in embryonic chick chondrocytes and bovine corneal endothelial cells. nih.govnih.gov

| Cell Type | Observed Effect on CS Synthesis | Reference |

|---|---|---|

| Mouse Mammary Epithelial Cells | 10-20 fold increase in synthesis and secretion of free CS chains | nih.gov |

| Rat Serosal Mast Cells | Initiated GAGs were predominantly CS, not the endogenous heparin | nih.gov |

| Bovine Corneal Endothelial Cells | Stimulated synthesis of free CS chains | nih.gov |

| Nanomelic Chondrocytes (Proteoglycan Deficient) | CS synthesis became comparable to normal chondrocytes | nih.gov |

The influence of this compound on heparan sulfate (HS) synthesis is more complex and cell-type dependent compared to its effect on chondroitin sulfate. In bovine corneal endothelial cell cultures, while the xyloside stimulated the synthesis of free chondroitin sulfate chains, it simultaneously caused an 86% inhibition of heparan sulfate proteoglycan synthesis. nih.gov However, it did initiate the formation of some free HS chains, which were secreted into the culture medium. nih.gov In contrast, studies with rat serosal mast cells, which naturally produce heparin (a highly sulfated form of HS), showed that this compound failed to prime the synthesis of heparin chains; the initiated GAGs were almost exclusively chondroitin sulfate. nih.gov This suggests that the synthesis of heparin, and potentially some forms of heparan sulfate, has a stringent requirement for the specific endogenous core protein that is not effectively mimicked by the xyloside primer. nih.gov

The structure of the aglycone—the non-sugar portion of the xyloside—plays a critical role in determining which type of GAG chain is synthesized and its subsequent structural modifications. bohrium.comsemanticscholar.org While this compound and other simple xylosides preferentially prime chondroitin sulfate, modifying the aglycone can shift the synthesis toward heparan sulfate. researchgate.net For instance, xylosides with more complex, hydrophobic aglycones, such as estradiol (B170435) or 2-naphthol, have been shown to be efficient primers for heparan sulfate synthesis in Chinese hamster ovary (CHO) cells. semanticscholar.orgresearchgate.net The proportion of heparan sulfate synthesized can increase with the concentration of these specific xylosides. semanticscholar.org

The aglycone structure also influences the "fine structure" of the resulting GAG chains, including sulfation patterns. semanticscholar.org For example, the heparan sulfate chains generated on a 2-naphthol-β-D-xyloside primer exhibited a twofold decrease in disaccharides with 6-O-sulfate groups and a significant reduction in non-sulfated iduronic acid-containing disaccharides when compared to HS chains attached to natural cellular proteoglycans. semanticscholar.org This demonstrates that the primer on which the GAG chain assembles can affect the subsequent enzymatic modifications of the chain.

| Aglycone Group | Predominant GAG Synthesized | Reference |

|---|---|---|

| p-Nitrophenyl | Chondroitin Sulfate | nih.gov |

| Methyl | Chondroitin Sulfate | researchgate.net |

| Estradiol | Heparan Sulfate | researchgate.net |

| 2-Naphthol | Heparan Sulfate | semanticscholar.org |

While initiating the synthesis of free GAG chains, this compound simultaneously acts as a competitive inhibitor of the glycosylation of endogenous proteoglycan core proteins. nih.gov The xyloside effectively competes with the naturally occurring xylosylated core proteins for the galactosyltransferase I enzyme, which is responsible for adding the second sugar in the GAG linkage region. sigmaaldrich.comnih.gov This competition leads to a significant reduction in the synthesis of complete, native proteoglycans.

In cultures of bovine corneal endothelial cells, the xyloside completely inhibited the synthesis of proteoglycans containing dermatan sulfate and chondroitin sulfate and markedly reduced the synthesis of heparan sulfate proteoglycans. nih.gov Similarly, studies on embryonic chick chondrocytes showed a decrease in the production of chondroitin sulfate proteoglycan in the presence of the xyloside. nih.gov This inhibitory effect occurs because the cellular machinery for GAG chain elongation is diverted to the abundant exogenous xyloside primers, leaving the endogenous core proteins unglycosylated or with truncated GAG chains. nih.govrupress.org It is important to note that the synthesis of the core proteins themselves is generally not affected. nih.gov

The GAG chains synthesized on this compound primers often differ in their structural characteristics, such as chain length and sulfation density, compared to those assembled on endogenous core proteins. In studies of bovine corneal endothelial cells, the small amount of heparan sulfate proteoglycans that were produced in the presence of the xyloside were found to be smaller in size and have a reduced charge density. nih.gov This suggests that the initiated chains were shorter or less sulfated than their native counterparts.

Further detailed analysis has shown that the aglycone structure can directly influence these properties. The heparan sulfate chains initiated by 2-naphthol-β-D-xyloside in CHO cells showed specific alterations in their sulfation pattern. semanticscholar.org This demonstrates that the nature of the initiating primer can modulate the activity of the sulfotransferases and other enzymes that modify the growing GAG chain.

| GAG Type / Cell Line | Primer | Observed Alteration | Reference |

|---|---|---|---|

| Heparan Sulfate Proteoglycan / Bovine Corneal Endothelial Cells | p-Nitrophenyl-β-D-xyloside | Smaller size and reduced charge density | nih.gov |

| Heparan Sulfate / Chinese Hamster Ovary Cells | 2-Naphthol-β-D-xyloside | 2-fold decrease in 6-O-sulfated disaccharides; reduction in non-sulfated iduronic acid | semanticscholar.org |

Effects on Intracellular versus Extracellular Glycosaminoglycan Pools

This compound serves as an exogenous initiator for glycosaminoglycan (GAG) chain synthesis, leading to a significant shift in the distribution of these polysaccharides between intracellular and extracellular compartments. In cultured chondrocytes, treatment with β-D-xylosides results in a depletion of the intra- and pericellular GAG pools, which is accompanied by a corresponding increase in the extracellular GAG domains.

A study on rat ovarian granulosa cells demonstrated that the addition of this compound to the culture medium led to a roughly 700% increase in the incorporation of [³⁵S]sulfate into macromolecules. nih.govresearchgate.net The newly synthesized GAGs, primarily free chondroitin sulfate chains initiated on the xyloside, were almost exclusively secreted into the culture medium. nih.govresearchgate.net Similarly, in bovine corneal endothelial cell cultures, all of the GAG chains initiated by the xyloside were secreted into the culture medium. zfin.org This redirection of GAG synthesis from cell-associated proteoglycans to free, secreted GAG chains is a hallmark of the compound's action.

Mechanistic Insights into Xyloside Action

The primary mechanism of action for this compound is its function as an artificial initiator of GAG synthesis. It effectively bypasses the initial steps of proteoglycan synthesis, which involve the synthesis of a core protein and the enzymatic transfer of xylose to a specific serine residue on that protein. The xyloside acts as a substrate for galactosyltransferase I, the enzyme that adds the first galactose residue to the xylose, thereby initiating the formation of a GAG chain. chemsynlab.com

The nature of the aglycone group (the non-sugar portion of the molecule, in this case, p-nitrophenol) is a critical determinant of the xyloside's efficacy. Beta-xylosides with apolar and uncharged aglycone groups have been found to be the most effective initiators of chondroitin sulfate synthesis. chemsynlab.com

Further mechanistic details have been elucidated in specific cell types:

In rat serosal mast cells, the xyloside acceptor supported the polymerization of chondroitin sulfate but not heparin, suggesting that the core protein itself plays a crucial role in determining which type of GAG chain is synthesized.

In granulosa cells, the high rate of GAG synthesis initiated by the xyloside appeared to overwhelm the normal chain termination process, resulting in the production of shorter chondroitin sulfate chains. nih.gov

In fibroblasts, high concentrations of the xyloside led to a reduction in the activity of enzymes responsible for modifying the GAG polymer after its initial synthesis, specifically uronosyl C-5-epimerase and 4-sulphotransferase. nih.gov

Table 2: Mechanistic Actions of this compound

| Mechanistic Aspect | Description |

|---|---|

| Artificial Initiator | Bypasses the need for a core protein by acting as a direct substrate for galactosyltransferase I, initiating GAG chain formation. chemsynlab.com |

| Aglycone Group Influence | The chemical properties of the aglycone group (e.g., p-nitrophenol) affect the efficiency of GAG chain initiation. chemsynlab.com |

| Chain Termination | High levels of xyloside-initiated synthesis can perturb the normal mechanisms of GAG chain length regulation, leading to shorter chains. nih.gov |

| Enzyme Activity | Can lead to reduced activity of GAG polymer-modifying enzymes at high concentrations. nih.gov |

| GAG Type Specificity | The core protein appears to be a key determinant for the type of GAG synthesized (e.g., heparin vs. chondroitin sulfate), a specificity that is lost with the artificial xyloside initiator. |

Role of Aglycone in Cellular Uptake and Transportation

The entry of this compound into cells is a prerequisite for its biological activity as an inhibitor of proteoglycan synthesis. While the precise transport mechanisms for this compound are not extensively detailed, studies on analogous nitrophenyl glycosides provide insight into the process. For instance, the transport of p-nitrophenyl-beta-D-glucopyranoside in rat small intestinal brush-border membranes has been shown to involve carrier-mediated systems. nih.gov This transport is sodium-ion dependent and can be competitively inhibited by D-glucose, suggesting the involvement of glucose transporters. nih.gov Another study on Escherichia coli demonstrated that p-Nitrophenyl-alpha-galactoside is a substrate for the melibiose (B213186) transport system, indicating that specific carriers facilitate the uptake of such glycosides. nih.gov

Potential Influence of Cleaved Aglycone (p-Nitrophenol) on Cellular Effects

Following cellular uptake, this compound can be enzymatically hydrolyzed, releasing the sugar moiety and the aglycone, p-nitrophenol (PNP). nih.gov Originally considered an inert byproduct, research has shown that the liberated PNP can exert significant biological effects of its own, potentially confounding the interpretation of studies using PNP-xyloside to probe proteoglycan function. nih.gov

Investigations using rat liver fat-storing cell (FSC) cultures have demonstrated that PNP can mediate major cellular effects previously attributed solely to the parent compound's inhibition of proteoglycan synthesis. nih.gov Both this compound and free p-nitrophenol were found to inhibit the proliferation of these cells in a dose-dependent manner. nih.gov Notably, p-nitrophenol was found to be a more potent inhibitor of cell proliferation than the parent xyloside. nih.gov

Table 1: Comparative Inhibition of Rat Liver Fat Storing Cell Proliferation

| Compound | IC50 (Concentration for 50% Inhibition) |

|---|---|

| This compound | ~1.9 mM |

| p-Nitrophenol (PNP) | ~0.6 mM |

The inhibitory effects on proliferation by both substances were found to be reversible and not associated with toxic cell damage. nih.gov

Furthermore, the synthesis of sulfated glycosaminoglycans (GAGs) was affected by both compounds. While low concentrations of this compound (0.1 mM) stimulated GAG formation, higher concentrations (around 0.5 mM) led to a progressive decrease. nih.gov A similar decrease in sulfated GAG synthesis was observed with the administration of p-nitrophenol. nih.gov

Another significant finding is the impact on the cellular cytoskeleton. A concentration of p-nitrophenol (0.75 mM) that inhibits proliferation was shown to induce the disorganization and reduced expression of cytoskeletal filaments, including desmin and smooth muscle iso-alpha-actin. nih.gov These effects mirrored those previously reported for the parent compound, this compound. nih.gov This suggests that the cleavage of the aglycone and its subsequent intracellular activity are responsible for at least some of the cytoskeletal changes observed in experiments with the xyloside. nih.gov

Advanced Analytical and Computational Approaches in Research

HPLC-Based Disaccharide Analysis of Xyloside-Primed Glycosaminoglycans

A primary method for the structural characterization of glycosaminoglycans (GAGs) initiated by xylosides is disaccharide analysis. nih.gov This technique involves the enzymatic breakdown of GAG chains into their constituent disaccharides, which are then fluorescently labeled and quantified using high-performance liquid chromatography (HPLC). nih.govlu.se The use of xylosides, such as 4-Nitrophenyl beta-D-xyloside, serves as a valuable analytical tool, often leading to a significant increase in GAG production in living cells, thereby facilitating the study of GAGs produced by specific cell types. nih.govlu.se

Enzymatic Depolymerization and Fluorescent Labeling

The structural analysis of GAGs is challenging due to their long, complex, and variably sulfated polysaccharide chains. nih.gov To overcome this, GAGs are typically depolymerized into smaller, more manageable disaccharide units. nih.govacs.org This is most commonly achieved through enzymatic digestion using specific lyases or hydrolases, such as chondroitinases or heparinases, which cleave the GAG chains at specific sites. nih.govnih.gov This enzymatic approach is crucial for preserving the structural integrity of the resulting disaccharides for accurate analysis. acs.org

Following depolymerization, the disaccharide units are often labeled with a fluorophore to enhance detection sensitivity during HPLC analysis. nih.gov A common labeling agent is 2-aminoacridone (B130535) (AMAC), which attaches to the reducing end of the disaccharides. nih.govlu.se Another fluorescent label used is 2-aminobenzamide. biorxiv.org This pre-column derivatization allows for highly sensitive detection of the GAG components. nih.gov The process involves incubating the dried disaccharide sample with a derivatization reagent mixture, followed by dilution before injection into the HPLC system. nih.gov

High-Performance Liquid Chromatography with Advanced Detection

High-performance liquid chromatography (HPLC) is a cornerstone technique for separating and quantifying the fluorescently labeled GAG disaccharides. nih.govnih.gov Reversed-phase HPLC is often employed, providing excellent separation of the derivatized disaccharides. oup.com The separated components are detected using fluorescence detectors, which offer high sensitivity, with detection limits in the picomole range. oup.comresearchgate.net

For even greater specificity and structural elucidation, HPLC is often coupled with mass spectrometry (LC-MS). researchgate.net This combination allows for the determination of the molecular weight of each disaccharide, confirming its identity and providing information about its sulfation pattern. researchgate.net Advanced methods like ion mobility spectrometry-mass spectrometry (IMS-MS) can further differentiate between isomeric GAG disaccharides, significantly reducing analysis time. researchgate.net

The data obtained from HPLC analysis provides a "fingerprint" of the GAG composition, revealing the relative abundance of different disaccharide units. biorxiv.org This information is critical for understanding how xylosides like this compound influence the type and structure of GAGs produced by cells. researchgate.net

Table 1: Key Techniques in HPLC-Based Disaccharide Analysis of GAGs

| Step | Technique | Purpose | Key Reagents/Instruments |

| Initiation | Xyloside Priming | Induce and amplify GAG production in cells. | This compound |

| Breakdown | Enzymatic Depolymerization | Cleave GAG chains into constituent disaccharides. | Chondroitinase, Heparinase |

| Tagging | Fluorescent Labeling | Enhance detection sensitivity of disaccharides. | 2-Aminoacridone (AMAC), 2-Aminobenzamide |

| Separation & Quantification | High-Performance Liquid Chromatography (HPLC) | Separate and quantify the labeled disaccharides. | Reversed-phase HPLC system, Fluorescence detector |

| Advanced Detection | Mass Spectrometry (MS) | Confirm identity and sulfation patterns of disaccharides. | LC-MS, Ion Mobility Spectrometry-MS |

Computational Modeling of Glycosidic Bond Cleavage

Computational modeling has become an indispensable tool for investigating the intricate mechanisms of glycosidic bond cleavage. These theoretical approaches complement experimental studies by providing detailed energetic and structural insights into reaction pathways that are often difficult to probe experimentally.

Mechanistic Studies under Varied pH Conditions

The hydrolysis of aryl glycosides, including this compound, proceeds through different mechanisms depending on the pH of the environment. chemrxiv.org Systematic studies combining experimental kinetics and computational modeling have been crucial in delineating these pH-dependent pathways. chemrxiv.org

Under acidic conditions, the reaction often proceeds via a specific acid-catalyzed mechanism involving the formation of a conjugate acid of the substrate, followed by the cleavage of the glycosidic C-O bond. chemrxiv.orgamazonaws.com In neutral or pH-independent regions, the hydrolysis can occur through a dissociative mechanism involving water attack. chemrxiv.orgamazonaws.com Under basic conditions, the landscape becomes more complex, with several competing mechanisms possible. chemrxiv.orgresearchgate.net

Insights into Reaction Pathways (e.g., SNicB, SN2Ar, Neighboring-Group Participation)

Under alkaline conditions, the cleavage of the glycosidic bond in this compound can occur through several distinct pathways. One major pathway is intramolecular nucleophilic substitution with neighboring-group participation, often denoted as SNicB. researchgate.net This mechanism involves the nucleophilic attack of the C2-oxyanion on the anomeric carbon (C1), leading to the formation of a 1,2-anhydro sugar (oxirane) intermediate. chemrxiv.orgacs.org

Another competing pathway is bimolecular nucleophilic aromatic substitution (SN2Ar), where the hydroxide (B78521) ion directly attacks the aromatic ring. researchgate.net Studies have shown that for p-nitrophenyl β-D-xylopyranoside, both the SNicB and SN2Ar mechanisms can be operative. researchgate.net The relative contribution of each pathway is influenced by factors such as the concentration of the base. researchgate.net Blocking the hydroxyl group at the C2 position has been shown to dramatically decrease the reaction rate, highlighting the importance of the neighboring-group participation mechanism. researchgate.net

Application of Kinetic Isotope Effects and Ab Initio Theoretical Methods

Kinetic isotope effects (KIEs) are a powerful experimental tool for probing the transition state of a reaction. acs.orgmdpi.com By measuring the change in reaction rate when an atom is replaced by its heavier isotope, valuable information about bond breaking and bond formation in the rate-determining step can be obtained. nih.govwikipedia.org

For the hydroxide-catalyzed hydrolysis of aryl 1,2-trans-glycosides, the measurement of multiple KIEs (e.g., at C1, C2, and the glycosidic oxygen) has been instrumental in supporting the mechanism involving neighboring-group participation. acs.org These experimental KIEs can then be used as constraints in ab initio theoretical calculations to model the transition state structure with high accuracy. acs.org This combined approach has provided strong evidence for a late transition state with significant C2-alkoxide participation and an almost fully cleaved glycosidic bond, consistent with the rate-limiting formation of an oxirane intermediate. acs.org

Table 2: Experimentally Determined Kinetic Isotope Effects for the Hydroxide-Catalyzed Hydrolysis of a Model Aryl Glycoside

| Isotope Position | Experimental KIE Value |

| C1-²H | 1.112 ± 0.004 |

| C2-²H | 1.045 ± 0.005 |

| Anomeric 1-¹³C | 1.026 ± 0.006 |

| C2-¹³C | 0.999 ± 0.005 |

| Leaving group oxygen ²-¹⁸O | 1.040 ± 0.012 |

| C2-¹⁸O | 1.044 ± 0.006 |

Data from a study on 4-nitrophenyl α-D-mannopyranoside, which proceeds through a similar neighboring-group participation mechanism. acs.org

Spectroscopic Characterization for Mechanistic Elucidation

The chromogenic nature of 4-nitrophenyl β-D-xyloside (pNPX), where the release of 4-nitrophenol (B140041) upon enzymatic hydrolysis can be easily monitored, makes it an invaluable tool for studying the kinetics and mechanisms of β-xylosidases. chemsynlab.comcaymanchem.com Spectroscopic techniques are central to its use, providing detailed insights into reaction progress, enzyme-substrate interactions, and the structural identity of reactants and products.

The most prevalent method for analyzing the hydrolysis of pNPX is UV-Vis spectroscopy. chemsynlab.com The reaction releases 4-nitrophenol, which, particularly in its phenolate (B1203915) form at basic pH, exhibits a strong absorbance at wavelengths around 400-420 nm. chemsynlab.comsemanticscholar.org This colorimetric change allows for a continuous and real-time assay of enzyme activity. By monitoring the increase in absorbance at this wavelength, researchers can determine key kinetic parameters such as Km and kcat, which are crucial for understanding the efficiency and mechanism of an enzyme. For instance, studies on β-xylosidases from various organisms, such as Talaromyces amestolkiae and Trichoderma reesei, have utilized this method to characterize their catalytic properties. csic.esresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the characterization of 4-nitrophenyl β-D-xyloside and its reaction products. Both 1H and 13C NMR are used to confirm the structure and purity of the synthesized substrate. mdpi.comnih.gov In mechanistic studies, NMR can provide detailed information about the stereochemical outcome of the hydrolysis reaction. For example, it can distinguish between retaining and inverting glycosidases by analyzing the anomeric configuration of the released xylose product. researchgate.net The β-configuration of the anomeric center in 4-nitrophenyl β-D-xyloside is confirmed by the coupling constant (J1,2) of the anomeric proton (H-1) in the 1H NMR spectrum, which typically shows a doublet with a value around 6-8 Hz. mdpi.com

Mass spectrometry (MS) is frequently employed to identify the products of enzymatic reactions involving 4-nitrophenyl β-D-xyloside and to study enzyme-substrate intermediates. nih.govresearchgate.net Techniques like electrospray ionization mass spectrometry (ESI-MS) can detect the mass of the intact glycosyl-enzyme intermediate, providing direct evidence for a covalent catalytic mechanism in retaining glycosidases. acs.org Furthermore, MS is used to analyze the products of transglycosylation reactions, where the xylosyl moiety is transferred to an acceptor molecule other than water. researchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in 4-nitrophenyl β-D-xyloside. nih.gov While not as commonly used for real-time kinetic analysis as UV-Vis, it serves as a complementary technique for structural confirmation of the synthesized substrate. The IR spectrum would show characteristic absorptions for the hydroxyl groups, the aromatic nitro group, and the glycosidic bond.

Interactive Data Table: Spectroscopic Data for 4-Nitrophenyl β-D-xyloside

| Technique | Parameter | Observed Value/Range | Significance |

| UV-Vis Spectroscopy | λmax of released 4-nitrophenol | ~400-420 nm | Quantifies enzyme activity by measuring product formation. |

| 1H NMR | Anomeric Proton (H-1) Coupling Constant (J1,2) | ~6-8 Hz | Confirms the β-anomeric configuration of the glycosidic bond. |

| 13C NMR | Anomeric Carbon (C-1) Chemical Shift | ~100-105 ppm | Characterizes the electronic environment of the anomeric carbon. |

| Mass Spectrometry | Molecular Ion [M+H]+ or [M-H]- | m/z consistent with C11H13NO7 | Confirms the molecular weight and elemental composition. |

| Infrared Spectroscopy | Key Absorptions | O-H, C-H, NO2, C-O stretches | Confirms the presence of characteristic functional groups. |

Detailed Research Findings

The application of these spectroscopic methods has been pivotal in elucidating the mechanisms of various β-xylosidases. For example, pH-dependent kinetic studies using UV-Vis spectroscopy on the β-xylosidase from Trichoderma reesei helped to identify the pKa values of the catalytic residues, suggesting the involvement of two carboxylic acid groups in a double-displacement mechanism. researchgate.net

In another study, a combination of HPLC and mass spectrometry was used to analyze the products formed when melanoma cells were treated with 4-nitrophenyl β-D-xyloside. nih.gov This led to the identification of novel glycosaminoglycan-like structures, revealing new insights into the cellular pathways that can utilize this synthetic substrate. nih.gov

Furthermore, research on a β-xylosidase from Geobacillus stearothermophilus utilized kinetic analysis with 4-nitrophenyl β-D-xyloside to probe the enzyme's active site. researchgate.net The data supported a retaining mechanism and provided information on the substrate binding subsites. Similarly, studies on xylanases have used pNPX and its derivatives to map the substrate recognition sites and differentiate between different enzyme families (e.g., GH10 and GH11). researchgate.netresearchgate.net

The structural confirmation of 4-nitrophenyl β-D-xyloside itself is a prerequisite for its use in these detailed mechanistic studies. High-resolution NMR and mass spectrometry are routinely used to ensure the purity and correct stereochemistry of the compound before its application in enzyme assays. mdpi.comnih.gov

Emerging Research Areas and Future Directions

Applications in Biofuel Production and Biorefinery

4-Nitrophenyl beta-D-xyloside (pNPX) is a valuable tool in the advancement of biofuel production and biorefinery processes. chemsynlab.com Its primary role is as a chromogenic substrate for the detection and quantification of β-xylosidase activity. caymanchem.com β-xylosidases are critical enzymes in the breakdown of xylan (B1165943), a major component of hemicellulose found in plant biomass. The efficient conversion of this lignocellulosic biomass into biofuels and other valuable chemicals is a key goal of biorefineries.

The use of pNPX allows researchers to screen for and characterize new and more efficient β-xylosidases from various sources, including rumen metagenomes. nih.govfrontiersin.org By measuring the release of 4-nitrophenol (B140041), which is yellow and can be quantified spectrophotometrically, researchers can assess the enzymatic activity and efficiency of these enzymes in breaking down xylan into simpler sugars like xylose. caymanchem.comcaymanchem.com These sugars can then be fermented into biofuels such as ethanol.

Furthermore, pNPX and its derivatives are being explored in the enzymatic synthesis of xylo-oligosaccharides (XOS). researchgate.net XOS have prebiotic properties and are considered value-added products that can be derived from lignocellulosic biomass, contributing to the economic viability of biorefineries. researchgate.net The study of enzymes that can both hydrolyze pNPX and synthesize XOS provides insights into the complex enzymatic processes required for efficient biomass conversion. nih.gov The development of thermostable glycoside hydrolases, identified using substrates like pNPX, is crucial for creating enzyme "cocktails" that can synergistically and efficiently hydrolyze cellulose (B213188) and hemicellulose at industrial temperatures. frontiersin.org

| Application Area | Role of this compound | Research Focus |

| Biofuel Production | Chromogenic substrate for β-xylosidase activity assays. chemsynlab.comcaymanchem.com | Screening for novel and highly active β-xylosidases for efficient xylan degradation. nih.govfrontiersin.org |

| Biorefinery | Tool for studying enzymatic conversion of lignocellulosic biomass. chemsynlab.com | Developing enzyme cocktails for the production of biofuels and value-added chemicals like xylo-oligosaccharides. frontiersin.orgresearchgate.net |

| Enzyme Characterization | Substrate for kinetic analysis of β-xylosidases and other hemicellulases. nih.gov | Understanding enzyme mechanisms and improving their efficiency and stability for industrial applications. frontiersin.org |

Development of Diagnostic Tools

This compound's characteristic as a chromogenic compound makes it a candidate for the development of diagnostic tools. ebi.ac.uk When cleaved by the enzyme β-xylosidase, pNPX releases 4-nitrophenol, a yellow-colored compound that can be easily detected and quantified. caymanchem.com This principle is the foundation of its use in various enzyme assays.

This property has potential applications beyond basic research, extending into the detection of pathogenic bacteria and viruses. chemsynlab.com Certain microorganisms produce β-xylosidases, and an assay using pNPX could be designed to detect their presence in clinical or environmental samples. The intensity of the yellow color produced would be proportional to the enzymatic activity, and therefore to the concentration of the target microorganism.

Additionally, pNPX and its derivatives can be used in in-vitro diagnostic analysis. megazyme.com For example, 4-Nitrophenyl-β-xylobioside, a related compound, is used as a colorimetric substrate for measuring β-xylanase and β-xylosidase activity. megazyme.com The saccharide primer method, which can utilize compounds like pNPX, is being explored as a novel tool for glycomics, which has implications for disease diagnosis and drug discovery. glycoforum.gr.jp

Exploring Xyloside-Based Inhibitors and Modulators

This compound and other xyloside derivatives are instrumental in the study of glycosaminoglycan (GAG) biosynthesis and the development of enzyme inhibitors. oup.comnih.gov Xylosides can act as primers for GAG chain synthesis, competing with the natural process and leading to the production of free GAG chains. oup.com This "priming" effect can be used to modulate the types and amounts of GAGs produced by cells.

Researchers are actively designing and synthesizing novel xyloside-based inhibitors to target specific enzymes involved in GAG synthesis, such as β-1,4-galactosyltransferase 7 (β4GalT7). unsed.org By modifying the structure of the xyloside, for instance by creating 4-deoxy-4-fluoro-xylose derivatives, scientists have been able to develop potent inhibitors of this enzyme. unsed.org These inhibitors are valuable tools for investigating the biological roles of GAGs and may have therapeutic potential in diseases where GAG synthesis is dysregulated. unsed.org

Furthermore, the interaction of endo-beta-1,4-xylanases with various xylanase inhibitors can be effectively studied using chromogenic substrates like 4-nitrophenyl beta-1,4-D-xylobioside. researchgate.net This allows for the screening and characterization of new inhibitors that could have applications in various biotechnological processes. However, it is important to consider that the aglycone (the non-sugar part) of pNPX, p-nitrophenol, can itself have biological effects, which may complicate the interpretation of studies using this compound as a proteoglycan synthesis inhibitor. nih.gov

| Inhibitor/Modulator Type | Target Enzyme/Process | Research Application | Key Findings |

| Xyloside Analogs | Chondroitin (B13769445) Sulfate (B86663) Synthase 3 (CHSY3) | Disruption of chondroitin sulfate synthesis. scbt.com | Compete with natural primers, leading to altered GAG chain production. scbt.com |

| 4-deoxy-4-fluoro-xylosides | β1,4-galactosyltransferase 7 (hβ4GalT7) | Inhibition of GAG synthesis. unsed.org | Act as tight binders and efficient inhibitors of the enzyme. unsed.org |

| p-Nitrophenyl-beta-D-xylopyranoside (PNP-Xyl) | Proteoglycan synthesis | Studying metabolic effects of abrogated proteoglycan formation. nih.gov | The released p-nitrophenol can mediate some cellular effects, complicating interpretation. nih.gov |

Investigation of Xyloside Priming in Developmental Biology

The ability of this compound and other xylosides to prime the synthesis of glycosaminoglycans (GAGs) has made them valuable tools for investigating the roles of proteoglycans in developmental biology. oup.com By introducing xylosides into developing systems, researchers can perturb the normal synthesis of proteoglycans and observe the resulting effects on cellular processes and morphogenesis. oup.combiologists.com

For instance, studies have shown that pNPX can induce the formation and secretion of large quantities of GAGs in living cells while inhibiting their production on proteoglycan core proteins. oup.com This has been used to study processes like nerve growth, hematopoiesis, and morphogenesis. oup.com In chick embryos, treatment with pNPX at early developmental stages has been shown to cause abnormal overgrowth and edema. biologists.com

Furthermore, xylosides have been used to investigate the role of specific types of GAGs in development. For example, by using pNPX to disrupt dermatan sulfate proteoglycan synthesis in the developing avian cornea, researchers have been able to study its role in collagen fibrillogenesis and matrix organization. biologists.com Similarly, xylosides have been used to explore the effects of altered proteoglycan synthesis on the development of PC12 pheochromocytoma cells and primary cultures of rat cerebellum. biologists.com The differential effects of xylosides on various cell types, such as mouse blastocysts and uterine epithelial cells, highlight the complex and context-dependent roles of proteoglycans in development. oup.com

Q & A

Q. How is NPX utilized as a chromogenic substrate for β-xylosidase activity assays?

NPX serves as a synthetic substrate for β-xylosidase, where enzymatic hydrolysis releases 4-nitrophenol, detectable via UV-Vis spectroscopy at 400 nm. This method is highly sensitive for quantifying enzyme kinetics (e.g., Km and Vmax). Researchers should standardize reaction conditions (pH, temperature) and include controls to account for non-enzymatic hydrolysis .

Q. What analytical methods ensure NPX purity and structural integrity?

NPX purity is validated using:

Q. What is the standard protocol for synthesizing NPX?

Synthesis involves:

- Protection : Xylose hydroxyl groups are protected with tert-butyldimethylsilyl (TBS) chloride.

- Deprotection : Selective C-2 hydroxyl deprotection using acetic anhydride.

- Coupling : Reaction with 4-nitrophenol under acidic conditions (e.g., trifluoroacetic acid). Final characterization requires NMR, IR, and elemental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in NPX-derived kinetic data across enzyme sources?

Discrepancies in Km or Vmax may arise from enzyme isoforms or assay conditions. Mitigation strategies include:

- Standardizing substrate concentrations (0.1–10 mM).

- Validating enzyme specificity using competitive inhibitors (e.g., xylooligosaccharides).

- Cross-referencing with alternative substrates (e.g., 4-nitrophenyl-β-D-glucoside) .

Q. What experimental designs are optimal for studying NPX’s effects on cell proliferation and proteoglycan synthesis?

- Cell lines : Use monoblastic U-937 cells, which show inhibited proliferation (IC50 ~1 mM) and altered chondroitin sulfate biosynthesis when treated with NPX analogs .

- Assays : Combine <sup>35</sup>S-labeled GAG analysis with gel chromatography to distinguish free glycosaminoglycan chains from proteoglycans .

Q. How does NPX’s specificity limit its use in studying non-β-xylosidase enzymes?

Q. Can NPX be applied to lignocellulosic biomass conversion for biofuel research?

NPX aids in characterizing xylose-releasing enzymes (e.g., endo-xylanases) critical for hemicellulose degradation. Combine NPX-based assays with mass spectrometry to track xylooligosaccharide profiles during biomass pretreatment .

Methodological Considerations

Q. How should NPX stability be maintained during long-term experiments?

- Store NPX at -20°C in anhydrous DMSO or methanol to prevent hydrolysis.

- Avoid repeated freeze-thaw cycles.

- Verify stability via TLC (single spot) before critical assays .

Q. What controls are essential when using NPX in high-throughput screening (HTS)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.